4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. These compounds are known for their broad-spectrum antibacterial properties and have been widely used in both human and veterinary medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 6-methylpyrimidin-4-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a sulfinic acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: 4-hydroxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide.
Reduction: 4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of other sulfonamide derivatives.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folate, which is essential for their growth and replication. This leads to the bacteriostatic effect, where the growth of bacteria is halted.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the methoxy group and the 6-methylpyrimidin-4-ylmethyl moiety. These structural elements may confer unique pharmacokinetic and pharmacodynamic properties, making it potentially more effective or selective in certain applications compared to other sulfonamides.
Properties
IUPAC Name |
4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10-7-11(15-9-14-10)8-16-20(17,18)13-5-3-12(19-2)4-6-13/h3-7,9,16H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMBFAWMYOMQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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